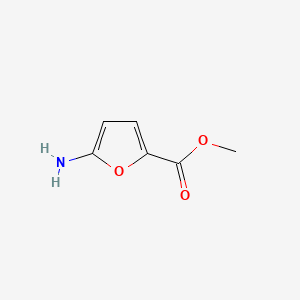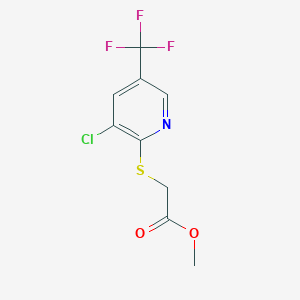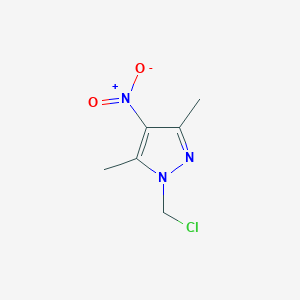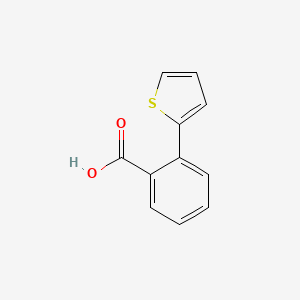![molecular formula C10H10ClN3O B1309896 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine CAS No. 883548-00-3](/img/structure/B1309896.png)
1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” is a compound that contains the 1,3,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . They exist in several isomeric forms and have found applications in various scientific areas, such as pharmaceutical industry, drug discovery, and high energy molecules .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles has been achieved through a one-pot synthesis-arylation strategy . This involves the use of carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation . This approach tolerates (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .
Molecular Structure Analysis
The molecular structure of “1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” is characterized by the presence of a 1,3,4-oxadiazole ring . This ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles typically involve the use of carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones . These synthetic precursors undergo oxadiazole synthesis via dehydrative or oxidative methods .
Scientific Research Applications
Antimicrobial and Antifungal Applications
A novel class of compounds, including 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine, has demonstrated potent to weak antimicrobial and antifungal activities. These compounds were synthesized through oxidative cyclization of hydrazones and characterized using various spectroscopic methods. Notably, certain derivatives exhibited significant inhibition of microbial growth, suggesting their potential as antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006). Additionally, other derivatives have shown remarkable antibacterial activities against common bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential in addressing antibiotic resistance issues (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Anticancer Properties
Certain derivatives of 1,3,4-oxadiazoles, related to 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine, have shown promising anticancer properties. These compounds were tested against various cancer cell lines, including breast, colon, and pancreatic cancer cells, revealing potent cytotoxic effects. The process involved the synthesis of novel Schiff base compounds and their cyclization, leading to novel derivatives with significant cytotoxicity, especially against specific cancer cell lines (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014). Another study identified 1,2,4-oxadiazole derivatives as apoptosis inducers, showing activity against breast and colorectal cancer cell lines, and identified TIP47 as the molecular target, enhancing the understanding of their mechanism of action (Zhang et al., 2005).
Future Directions
The future directions for research on “1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” and similar compounds could involve further exploration of their potential biological activities . Given the wide range of activities demonstrated by 1,3,4-oxadiazole derivatives, these compounds could be promising candidates for new drug development .
properties
IUPAC Name |
1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYFUBWFNPSVMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

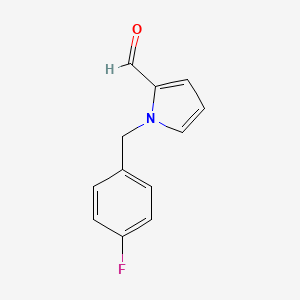
![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)
![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)
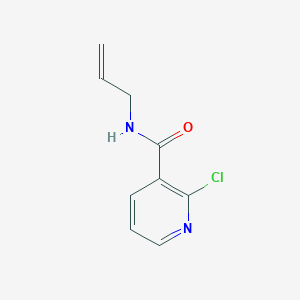

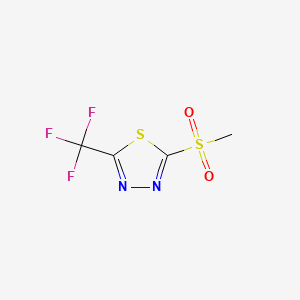
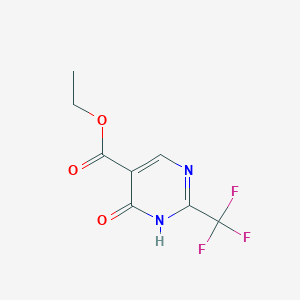

![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)
